molecular formula C8H13ClN2O2 B2628200 9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride CAS No. 2225142-04-9

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride

Cat. No. B2628200
M. Wt: 204.65
InChI Key: VSZGPIKZXCJQJW-UHFFFAOYSA-N
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Description

9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one; hydrochloride, commonly known as ODAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ODAA is a spirocyclic compound that contains an oxazolidinone ring and a piperazine ring, which makes it a unique molecule with diverse biological activities.

Scientific Research Applications

  • Synthesis and Structural Analysis
    The compound has been used in the synthesis of various derivatives, like oxime derivatives, which are synthesized from compounds with barbituric acid moieties. The structural aspects of these compounds are confirmed using techniques such as UV, IR, NMR, and mass spectral data (Rahman et al., 2013).

  • Antihypertensive Research
    Derivatives of this compound have been prepared for antihypertensive screening. For example, the 9-(2-indol-3-ylethyl) series showed significant antihypertensive activity, with activity influenced by the substitution on the spirolactam ring (Clark et al., 1983).

  • Multi-Component Reactions and Synthesis
    The compound has been utilized in one-pot, multi-component reactions, such as in the synthesis of ethyl-7,11-diaryl-9-hydroxy derivatives from barbituric acid and aromatic aldehydes, catalyzed by Et3N (Li et al., 2014).

  • Development of Heterocyclic Compounds
    Research includes the synthesis of heterocyclic compounds with this structure, such as 1,5,9-Trioxa-8,10-diazadispiro[2.0.4.3]undecanes formed from the reaction of α-lithiated oxiranes with nitrones (Luisi et al., 2003).

  • Synthesis of Sulfur-Containing Compounds
    It's been used in preparing novel sulfur-containing spiro compounds such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides (Reddy et al., 1993).

  • Solid-Phase Synthesis Applications
    The compound's framework has been used in solid-phase synthesis, such as in the synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes starting from resin-bound reduced dipeptides (Nefzi & Santos, 2005).

  • Corrosion Inhibition Research
    This compound's derivatives have been studied as corrosion inhibitors for copper in nitric acid medium, demonstrating significant efficacy and protective layer formation (Vengatesh & Sundaravadivelu, 2020).

  • Preparation and Reaction Studies
    Studies include the preparation and reactions of related compounds, such as 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5] undecane-3,9-disulfide, and exploring various methods for synthesis and conversion (Ratz & Bliss, 1966).

properties

IUPAC Name

9-oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-10-7(2-1-3-7)8(12-6)4-9-5-8;/h9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPIKZXCJQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CNC3)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride

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